molecular formula C20H25NO B257307 8-[3-(1-Piperidinyl)-1-propynyl]-1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-ol

8-[3-(1-Piperidinyl)-1-propynyl]-1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-ol

Cat. No. B257307
M. Wt: 295.4 g/mol
InChI Key: WTAZDFHOPHONGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[3-(1-Piperidinyl)-1-propynyl]-1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-ol, also known as A-836,339, is a synthetic compound that belongs to the class of cannabinoids. It is a potent and selective CB2 receptor agonist that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

8-[3-(1-Piperidinyl)-1-propynyl]-1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-ol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. It has also been investigated for its potential use in the treatment of various diseases, including multiple sclerosis, Alzheimer's disease, and cancer.

Mechanism of Action

8-[3-(1-Piperidinyl)-1-propynyl]-1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-ol is a selective CB2 receptor agonist. CB2 receptors are primarily found in immune cells and are involved in the regulation of immune function and inflammation. This compound binds to these receptors and activates them, leading to the modulation of immune responses and the reduction of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and stroke. Additionally, it has been shown to reduce tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 8-[3-(1-Piperidinyl)-1-propynyl]-1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-ol in lab experiments is its selectivity for the CB2 receptor. This allows for more specific targeting of immune cells and inflammation. However, one of the limitations is the low yield of the synthesis, which can make it difficult to obtain large quantities of the compound for experiments.

Future Directions

There are several future directions for the study of 8-[3-(1-Piperidinyl)-1-propynyl]-1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-ol. One area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the investigation of its potential therapeutic applications in humans. Clinical trials are needed to determine its safety and efficacy in the treatment of various diseases. Additionally, further studies are needed to understand its mechanism of action and its effects on other physiological systems.

Synthesis Methods

The synthesis of 8-[3-(1-Piperidinyl)-1-propynyl]-1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-ol involves several steps, including the reaction of 2,3-dihydrofuran with propargyl bromide, followed by the reaction of the resulting propargylic alcohol with piperidine and a palladium catalyst. The final step involves the reduction of the resulting cyclopentene using lithium aluminum hydride. The yield of the synthesis is approximately 20%.

properties

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

4-(3-piperidin-1-ylprop-1-ynyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[a]inden-4-ol

InChI

InChI=1S/C20H25NO/c22-20(12-7-15-21-13-4-1-5-14-21)18-10-3-2-8-16(18)17-9-6-11-19(17)20/h2-3,8,10,17,19,22H,1,4-6,9,11,13-15H2

InChI Key

WTAZDFHOPHONGU-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC#CC2(C3CCCC3C4=CC=CC=C42)O

Canonical SMILES

C1CCN(CC1)CC#CC2(C3CCCC3C4=CC=CC=C42)O

Origin of Product

United States

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